Epoxycholesterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Regulation

Epoxycholesterol is formed through a branch of the mevalonate pathway, the same pathway responsible for cholesterol production. Interestingly, its synthesis parallels cholesterol production, suggesting a potential role as a safety valve to prevent excessive cholesterol accumulation []. Studies have shown that cholesterol addition to cells leads to a rapid and preferential inhibition of epoxycholesterol synthesis, suggesting a potential feedback mechanism [].

Activation of Liver X Receptors (LXRs)

One of the most crucial functions of epoxycholesterol lies in its ability to activate Liver X Receptors (LXRs), a family of nuclear receptors involved in cholesterol metabolism and inflammation [, ]. Upon activation by epoxycholesterol, LXRs regulate various genes involved in cholesterol efflux (removal) from cells, promoting a healthy balance of cholesterol levels [].

Potential Therapeutic Applications

Research suggests that epoxycholesterol's ability to modulate cholesterol homeostasis holds potential for therapeutic applications. Studies have explored the possibility of utilizing epoxycholesterol or its derivatives as a means to promote cholesterol efflux and potentially combat conditions like atherosclerosis, characterized by excessive cholesterol buildup in arteries []. However, further research is needed to fully understand the safety and efficacy of such approaches.

Potential Pro-inflammatory Effects

While epoxycholesterol demonstrates potential benefits in regulating cholesterol, some research suggests a potential downside. Studies have shown that certain forms of epoxycholesterol, such as 5α,6α-epoxycholesterol, may contribute to inflammation and oxidative stress in some experimental models [, ]. These findings highlight the importance of further research to understand the complex and potentially context-dependent effects of different epoxycholesterol forms.

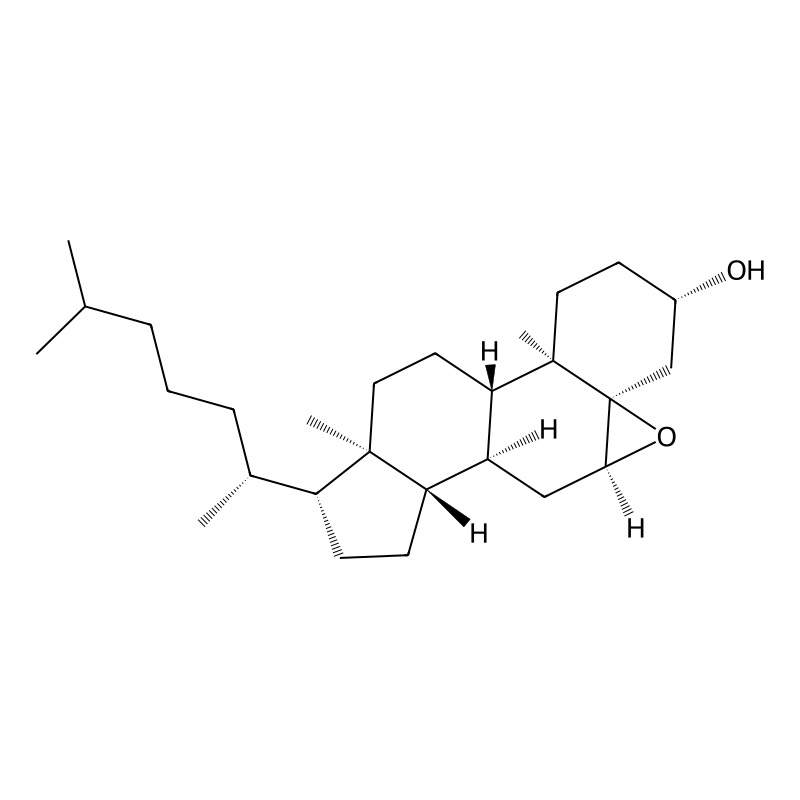

Epoxycholesterol, specifically 5α,6α-epoxycholesterol, is an oxysterol derived from cholesterol through enzymatic oxidation. It has the molecular formula and a molecular weight of approximately 402.7 g/mol. This compound is characterized by the presence of an epoxide group at the 5 and 6 positions of the steroid nucleus, which significantly influences its chemical reactivity and biological activity. Epoxycholesterol is recognized as a metabolite involved in various physiological processes, including cellular signaling and lipid metabolism .

The mechanism of action of epoxycholesterol depends on the specific type.

- 5α,6α-EC: This form acts as a ligand for Liver X receptors (LXRs), which regulate cholesterol metabolism, inflammation, and cell proliferation []. By binding to LXRs, it can influence various cellular processes.

- 24(S),25-epoxycholesterol: This type plays a role in the developing brain by promoting the differentiation of stem cells into dopaminergic neurons []. It may also have anti-inflammatory properties [].

- Hydrolysis: The epoxide can be hydrolyzed to form diols, which are less reactive and can participate in further biochemical pathways.

- Nucleophilic Attack: The epoxide structure is susceptible to nucleophilic attack by various nucleophiles, leading to the formation of hydroxylated derivatives.

- Isomerization: The compound can also undergo isomerization, producing different stereochemical configurations of the epoxide .

These reactions are crucial for its biological activity and metabolic fate.

Epoxycholesterol exhibits significant biological activities, particularly in cancer biology. It has been shown to modulate various cellular processes:

- Anticancer Properties: Research indicates that 5α,6α-epoxycholesterol contributes to the anticancer pharmacology of tamoxifen, a widely used drug in breast cancer treatment. It influences cell differentiation and apoptosis in cancer cells .

- Liver X Receptor Modulation: This compound acts as a modulator of liver X receptors, which play a crucial role in regulating lipid metabolism and inflammation .

- Cell Signaling: Epoxycholesterol is involved in signaling pathways that affect cholesterol homeostasis and cellular responses to stress .

The synthesis of epoxycholesterol can be achieved through various methods:

- Enzymatic Oxidation: Natural biosynthesis involves enzymatic oxidation of cholesterol by cytochrome P450 enzymes, leading to the formation of epoxides.

- Chemical Synthesis: Laboratory synthesis can be performed using methods such as:

- Intramolecular Williamson Ether Synthesis: This method allows for the formation of the epoxide through nucleophilic substitution reactions.

- Stereoselective Synthesis: Techniques have been developed for the stereoselective synthesis of 24(S),25-epoxycholesterol from sterols like cholenic acid or stigmasterol .

Epoxycholesterol has several applications in research and medicine:

- Biomarker for Disease: It serves as a potential biomarker for certain diseases, including breast cancer, due to its accumulation in affected tissues .

- Pharmaceutical Development: Its properties are explored in drug development, particularly in targeting lipid metabolism-related diseases and cancer therapies.

- Research Tool: Used in studies investigating cholesterol metabolism and its implications in health and disease.

Epoxycholesterol shares structural similarities with other oxysterols and cholesterol derivatives. Here are some notable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5α,6β-Epoxycholesterol | Similar epoxide structure | Different stereochemistry affects biological activity |

| 24(S),25-Epoxycholesterol | Epoxide at different positions | Involved in cholesterol transport mechanisms |

| Cholestane-3β,5α,6β-Triol | Hydroxylated derivative | Significant in lysosomal storage diseases |

| Cholesterol | Parent compound | Precursor to all oxysterols |

Epoxycholesterol's unique position as a modulator of liver X receptors distinguishes it from these similar compounds, contributing to its specific biological roles and therapeutic potential .

The Shunt Pathway in 24(S),25-Epoxycholesterol Formation

The 24(S),25-epoxycholesterol (24,25-EC) is synthesized via a shunt pathway within the canonical cholesterol biosynthesis route. This pathway diverges at the level of 2,3-oxidosqualene, which is converted not only to lanosterol but also to 24,25-EC through the action of squalene epoxidase (SQLE) and oxidosqualene cyclase (OSC) [1] [3] [9]. The shunt pathway operates in all cholesterogenic cells, allowing simultaneous production of cholesterol and 24,25-EC. This oxysterol serves as a metabolic sentinel, modulating cholesterol synthesis by suppressing sterol regulatory element-binding protein (SREBP) activation and enhancing liver X receptor (LXR)-mediated cholesterol efflux [9] [10].

The shunt pathway’s activity is substrate-dependent: elevated squalene levels promote 24,25-EC synthesis, while cholesterol surplus inhibits it via feedback mechanisms [3] [10]. This dual output ensures that 24,25-EC acts as both a byproduct and a regulator of cholesterol homeostasis, fine-tuning cellular responses to fluctuating sterol levels.

2,3-Oxidosqualene:Lanosterol Cyclase (OSC) Regulation

OSC catalyzes the cyclization of 2,3-oxidosqualene to lanosterol, the first sterol intermediate in cholesterol biosynthesis. However, OSC also mediates the formation of 24,25-EC through an alternative cyclization route [3] [4]. Structural studies reveal that OSC’s active site accommodates both pathways, with substrate orientation determining product specificity [4]. Pharmacological inhibition of OSC shifts the equilibrium toward 24,25-EC production, highlighting its regulatory role in balancing cholesterol and oxysterol synthesis [3] [8].

Notably, OSC’s truncation under hypoxic conditions generates a constitutively active form that prioritizes 24,25-EC synthesis, ensuring sterol homeostasis despite oxygen scarcity [8]. This adaptation underscores OSC’s versatility in maintaining metabolic flux under stress.

Formation Mechanisms of 5α,6α-Epoxycholesterol and 5β,6β-Epoxycholesterol

The 5,6-epoxycholesterol isomers (5α,6α-EC and 5β,6β-EC) arise from cholesterol oxidation, primarily via cytochrome P450 enzymes or non-enzymatic peroxidation. In breast cancer cells, 5,6-ECs are metabolized to oncosterone, a tumor-promoting metabolite, whereas normal breast tissue converts them to dendrogenin A, a tumor suppressor [2] [5]. This metabolic switch underscores the duality of 5,6-ECs in carcinogenesis.

Enzymatic generation of 5,6-ECs involves cholesterol epoxidation at the Δ5 double bond, with stereochemical outcomes dictated by enzyme specificity. For instance, cholesterol epoxide hydrolase (ChEH) preferentially produces 5β,6β-EC, while autooxidation favors 5α,6α-EC [2] [5]. These isomers exhibit divergent biological activities: 5α,6α-EC induces oxidative stress and apoptosis in myeloma cells, whereas 5β,6β-EC modulates glucocorticoid receptor signaling [5] [6].

Enzymatic versus Non-Enzymatic Generation

While 24,25-EC is exclusively enzymatically generated, 5,6-ECs can form through both enzymatic and non-enzymatic routes. Non-enzymatic oxidation of cholesterol by reactive oxygen species (ROS) yields racemic 5,6-EC mixtures, which accumulate in atherosclerotic plaques and tumor microenvironments [5] [6]. In contrast, enzymatic synthesis by cytochrome P450s or ChEH produces stereospecific isoforms with distinct signaling properties [2] [5].

The balance between these pathways has physiological consequences. For example, in multiple myeloma, tamoxifen-induced ROS promotes non-enzymatic 5,6-EC formation, triggering cancer cell death via oxiapoptophagy [5]. Conversely, enzymatic 5β,6β-EC production in normal tissues supports anti-inflammatory responses [2].

Squalene Epoxidase-Catalyzed Synthesis

Squalene epoxidase (SQLE) catalyzes the oxygen-dependent epoxidation of squalene to 2,3-oxidosqualene, a precursor for both cholesterol and 24,25-EC [6] [8]. SQLE’s activity is regulated by hypoxia and substrate availability: oxygen scarcity stabilizes a truncated SQLE variant that enhances 24,25-EC synthesis, bypassing cholesterol production [8]. This adaptation preserves sterol flux during metabolic stress, linking oxygen sensing to cholesterol homeostasis.

In trained immunity, SQLE-derived 24,25-EC activates LXRβ, priming macrophages for enhanced anti-tumor responses [6]. This illustrates how SQLE’s dual role in cholesterol and oxysterol synthesis intersects with immune regulation.

Role of Cholesterol 24S-Hydroxylase (CYP46A1)

Cholesterol 24S-hydroxylase (CYP46A1) converts cholesterol to 24S-hydroxycholesterol (24HC), a process critical for brain cholesterol efflux [7]. While CYP46A1 does not directly synthesize epoxycholesterols, its activity influences cellular sterol composition, indirectly modulating 24,25-EC levels. For instance, CYP46A1 overexpression in neuronal models enhances 24,25-EC production, suggesting crosstalk between hydroxylation and epoxidation pathways [7].

In neurodegenerative diseases, CYP46A1 dysfunction alters oxysterol profiles, potentially disrupting 24,25-EC’s neuroprotective effects [7]. This interplay highlights the integrated nature of sterol-modifying enzymes in maintaining metabolic equilibrium.

The cholesterol epoxide hydrolase complex represents the primary enzymatic machinery responsible for the initial transformation of 5,6-epoxycholesterols. This complex consists of two essential subunits: the 3β-hydroxysteroid-Δ8-Δ7-isomerase (also known as emopamil binding protein) and the 3β-hydroxysteroid-Δ7-reductase [4] [5] [6]. The complex is localized primarily in the endoplasmic reticulum and functions as the microsomal antiestrogen binding site [4] [3].

The enzymatic activity of cholesterol epoxide hydrolase demonstrates remarkable substrate specificity, catalyzing the stereoselective hydration of both 5,6α-epoxycholesterol and 5,6β-epoxycholesterol diastereoisomers into cholestane-3β,5α,6β-triol [7] [8]. Kinetic analysis reveals that the enzyme exhibits apparent Michaelis-Menten constants of 3.69 μM for 5,6α-epoxycholesterol and 4.42 μM for 5,6β-epoxycholesterol, with both isomers demonstrating equal catalytic efficiency [7]. The enzyme shows product inhibition by cholestanetriol through a competitive mechanism, with inhibition constants of 10.8 μM and 6.8 μM against the α- and β-epoxide isomers, respectively [7].

The cholesterol epoxide hydrolase complex differs fundamentally from other epoxide hydrolases in both substrate specificity and catalytic mechanism. Unlike xenobiotic epoxide hydrolases, this enzyme shows remarkable selectivity for cholesterol-derived substrates and exhibits unique inhibition patterns [7] [8]. The enzyme is specifically inhibited by oxysterol derivatives including 7-ketocholesterol, 6-ketocholestanol, and 7-ketocholestanol, with 7-ketocholestanol displaying an inhibition constant lower than the substrate binding affinity [7].

Conversion to Oncosterone in Malignant Tissues

The metabolic transformation of epoxycholesterols to oncosterone represents a critical pathological pathway in malignant tissues. Oncosterone (6-oxo-cholestane-3β,5α-diol) is formed through a three-step enzymatic process: epoxidation of cholesterol to 5,6-epoxycholesterol isomers, hydrolysis to cholestane-3β,5α,6β-triol by cholesterol epoxide hydrolase, and subsequent oxidation of the C6 hydroxyl group by 11β-hydroxysteroid dehydrogenase type 2 [9] [10] [11].

The enzyme 11β-hydroxysteroid dehydrogenase type 2 plays a pivotal role in oncosterone biosynthesis, transforming cholestanetriol into this oncometabolite [10] [12]. This enzyme, traditionally known for converting active cortisol to inactive cortisone, demonstrates enhanced expression in breast cancer tissues compared to normal breast tissue [10] [13]. The knockdown of 11β-hydroxysteroid dehydrogenase type 2 in estrogen receptor-positive breast cancer cells blocked endogenous oncosterone production, cell proliferation, and clonogenicity [14].

Patient breast cancer samples show significantly increased oncosterone levels compared to normal tissues, with greater cholesterol epoxide hydrolase and 11β-hydroxysteroid dehydrogenase type 2 protein expression [10] [13]. Analysis of human breast cancer messenger ribonucleic acid databases indicates that overexpression of both enzymes correlates with higher risk of patient mortality, highlighting the clinical significance of this metabolic pathway [10].

Oncosterone functions as a tumor promoter in both estrogen receptor-positive and triple-negative breast cancers, acting through the glucocorticoid receptor [10] [11]. The oncometabolite stimulates breast cancer cell growth by binding to this nuclear receptor, which correlates with poor therapeutic response in many solid tumors [10]. The 27-hydroxylation of oncosterone by cytochrome P450 27A1 can switch its activity from pro-tumor to anti-tumor, demonstrating the importance of downstream metabolic modifications [9] [11].

Dendrogenin A Production in Normal Tissues

Dendrogenin A represents a tumor suppressor metabolite produced through the conjugation of 5,6α-epoxycholesterol with histamine in normal tissues [15] [16] [17]. This steroidal alkaloid is synthesized by glutathione transferase A1-1, which catalyzes the formation of dendrogenin A from 5,6α-epoxycholesterol and histamine substrates [18]. The enzyme demonstrates specific Michaelis constants for these substrates, establishing its role as a dendrogenin A synthase [18].

The production of dendrogenin A occurs predominantly in normal breast tissue, with levels being fivefold higher in normal breast tissue compared to breast tumors [15] [16] [17]. This metabolite was not detected in cancer cell lines, suggesting a complete deregulation of dendrogenin A metabolism during carcinogenesis [15] [17]. Normal human mammary epithelial cells and normal human epidermal melanocytes produce detectable levels of dendrogenin A, while tumor cells show levels below the detection limit [17].

Dendrogenin A functions as a selective inhibitor of cholesterol epoxide hydrolase, creating a regulatory feedback mechanism that controls the metabolism of 5,6-epoxycholesterols [15] [16]. The metabolite triggers tumor redifferentiation and growth control in animal models, improving survival and suggesting a physiological function in maintaining cell integrity and differentiation [15] [16]. The discovery of dendrogenin A reveals a new metabolic pathway at the intersection of cholesterol and histamine metabolism, representing the first identified steroidal alkaloid in mammalian tissues [15] [16].

The biological activity of dendrogenin A extends beyond tumor suppression, as it has been shown to functionally reprogram breast adenocarcinoma cells and undifferentiated thyroid cancer cells [19]. The metabolite acts as a novel class of ligand for the liver X receptor, promoting cell differentiation and inducing the expression of milk proteins in breast cancer cells, suggesting reactivation of lactating cell functions [19].

Sulfation by Hydroxysteroid Sulfotransferase 2B1b

Hydroxysteroid sulfotransferase 2B1b catalyzes the sulfation of 5,6α-epoxycholesterol to form 5,6α-epoxycholesterol-3β-sulfate, representing a major conjugation pathway for epoxycholesterol metabolism [20] [21] [22]. This enzyme demonstrates high selectivity for 3β-hydroxysteroids and shows preferential activity toward the α-isomer of 5,6-epoxycholesterol compared to the β-isomer [21] [22].

The sulfotransferase 2B1b is the primary enzyme responsible for cholesterol and oxysterol sulfation in human tissues [20] [23]. The enzyme localizes in both cytosol and nuclei of cells, with nuclear localization being stimulated by forskolin treatment and involving serine phosphorylation in its unique 3'-extension [24]. The subcellular distribution varies among tissues, with cytoplasmic localization predominating in hepatocellular carcinoma cells [25].

Expression of hydroxysteroid sulfotransferase 2B1b is significantly elevated in various cancer types, including hepatocellular carcinoma and breast cancer [26] [27] [25]. The enzyme promotes cellular proliferation through multiple mechanisms, including upregulation of cyclin B1 and downregulation of pro-apoptotic factors [27] [25]. Overexpression of the enzyme in mouse hepatocarcinoma cells enhanced growth rates, while knockdown induced cell cycle arrest and apoptosis [27] [25].

The sulfation of 5,6α-epoxycholesterol by hydroxysteroid sulfotransferase 2B1b produces a bioactive metabolite that acts as a liver X receptor antagonist [21] [22]. This sulfated derivative contributes to the cytotoxic effects of tamoxifen in breast cancer cells through a liver X receptor-dependent mechanism [22]. The importance of sulfotransferase 2B1b in cancer pharmacology is demonstrated by the observation that breast cancer cells lacking this enzyme become resistant to tamoxifen treatment [22].

Comparative Metabolism between Normal and Pathological States

The metabolism of epoxycholesterols exhibits profound differences between normal and pathological states, with distinct enzymatic profiles and metabolic outcomes characterizing each condition [1] [28] [10]. In normal breast tissue, the predominant metabolic pathway involves the conversion of 5,6α-epoxycholesterol to dendrogenin A through glutathione transferase A1-1 activity, resulting in tumor suppressor effects [15] [16] [17]. Conversely, breast cancer tissue demonstrates enhanced cholesterol epoxide hydrolase activity coupled with increased 11β-hydroxysteroid dehydrogenase type 2 expression, leading to preferential oncosterone formation [10] [13].

The enzymatic expression patterns differ markedly between normal and malignant tissues. Normal tissues maintain balanced expression of metabolic enzymes, with moderate cholesterol epoxide hydrolase activity and physiological levels of sulfotransferase 2B1b [17] [23]. Pathological states, particularly cancer, show dysregulated enzyme expression characterized by overexpression of cholesterol epoxide hydrolase complex components and elevated sulfotransferase 2B1b levels [10] [27] [25].

Metabolic flux analysis reveals that normal tissues preferentially channel 5,6α-epoxycholesterol toward conjugation pathways, while pathological tissues favor hydrolysis and subsequent oxidation [1] [10]. This metabolic switch results in the production of oncogenic metabolites in cancer tissues versus tumor suppressor metabolites in normal tissues [1] [28]. The ratio of dendrogenin A to oncosterone serves as a biomarker for tissue health, with decreased ratios indicating pathological transformation [15] [10].

The regulatory mechanisms governing epoxycholesterol metabolism also differ between normal and pathological states. Normal tissues maintain homeostatic control through feedback inhibition by dendrogenin A, which selectively inhibits cholesterol epoxide hydrolase [15] [16]. Pathological tissues lose this regulatory control, leading to uncontrolled epoxycholesterol consumption and oncosterone accumulation [10] [13]. The liver X receptor signaling pathway, which normally regulates cholesterol homeostasis, becomes dysregulated in cancer, contributing to altered metabolic outcomes [22].

Metabolic Interconversion of Epoxycholesterol Isomers

The metabolic interconversion of epoxycholesterol isomers involves complex stereochemical transformations that influence biological activity and metabolic fate [29] [8] [30]. The 5,6α-epoxycholesterol and 5,6β-epoxycholesterol isomers demonstrate distinct metabolic preferences and enzymatic affinities, with the β-isomer typically formed in three- to four-fold excess over the α-isomer during cholesterol autoxidation [31] [8].

Both epoxycholesterol isomers serve as substrates for cholesterol epoxide hydrolase, but they exhibit different kinetic parameters and metabolic outcomes [7] [8]. The β-isomer demonstrates slightly higher Michaelis constants (4.42 μM) compared to the α-isomer (3.69 μM), while both isomers are converted to the same product, cholestane-3β,5α,6β-triol [7]. The stereochemical differences influence downstream metabolic pathways, with the α-isomer being preferentially utilized for dendrogenin A synthesis and showing higher affinity for sulfotransferase 2B1b [18] [21] [22].

The cellular uptake and metabolism of epoxycholesterol isomers show differential patterns in various cell types [30]. Endothelial cells incorporate both isomers with equal facility, but they demonstrate different cytotoxic potencies, with the order being cholestanetriol > 5,6β-epoxycholesterol > 5,6α-epoxycholesterol [30]. The metabolic fate of incorporated isomers involves rapid conversion to cholestanetriol, which readily exits cells and undergoes further esterification [30].

The interconversion between epoxycholesterol isomers can occur through non-enzymatic mechanisms under specific physiological conditions [29] [8]. Multiple myeloma cells demonstrate differential responses to the two isomers, with both inducing oxiapoptophagy through concomitant oxidative stress and caspase-3-mediated apoptosis [29]. The combination of both isomers shows synergistic anti-tumor effects, suggesting complementary mechanisms of action [29].